molecular formula C12H12ClN3O2 B2466928 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 865287-24-7

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2466928
CAS No.: 865287-24-7
M. Wt: 265.7
InChI Key: RDZOIPVBKQGCGF-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 865287-24-7) is a synthetic organic compound featuring the 1,3,4-oxadiazole scaffold, a heterocyclic ring system of significant interest in medicinal chemistry and anticancer research . The molecular formula is C12H12ClN3O2 with a molecular weight of 265.70 g/mol . This compound is part of a class of molecules known for their potential to interact with key biological targets; the 1,3,4-oxadiazole core is a noted pharmacophore that can be engineered to inhibit specific enzymes and proteins critical for cancer cell proliferation . Its primary research value lies in its potential as a lead compound or intermediate for the development of novel anticancer agents . The 1,3,4-oxadiazole moiety is a versatile scaffold that, through structural modification, can be designed to selectively target various enzymes implicated in cancer pathogenesis. Research on similar conjugates has demonstrated mechanisms of action that include the inhibition of growth factors, enzymes, and kinases . Specifically, 1,3,4-oxadiazole derivatives have shown promise in inhibiting crucial enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, all of which contribute to the antiproliferative effects on malignant cells . This makes this compound a valuable compound for researchers conducting structure-activity relationship (SAR) studies , molecular docking experiments , and in vitro cytotoxicity assays against various cancer cell lines. Attention : This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-3-10(17)14-12-16-15-11(18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZOIPVBKQGCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions under specific conditions:

Electrophilic Substitution

  • Nitration : In concentrated HNO₃/H₂SO₄ at 0–5°C, the chlorophenyl group directs nitration to the para position relative to the oxadiazole ring. This reaction produces nitro derivatives with retained oxadiazole stability .

  • Sulfonation : Reaction with fuming H₂SO₄ introduces sulfonic acid groups at the chlorophenyl ring’s meta position .

Ring-Opening Reactions

  • Acidic Hydrolysis : Treatment with HCl (6M, reflux) cleaves the oxadiazole ring to form a hydrazide intermediate, which further decomposes to 4-chlorobenzamide and butyramide .

  • Basic Hydrolysis : NaOH (10%, 80°C) generates a carboxylic acid derivative via ring scission .

Butanamide Group Reactivity

The terminal amide group participates in hydrolysis and condensation reactions:

Hydrolysis

ConditionsReagentsProducts
Acidic (HCl, reflux)6M HClButanoic acid + Oxadiazole amine
Basic (NaOH, 80°C)2M NaOHSodium butanoate + Oxadiazole amine

Condensation

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .

Chlorophenyl Group Reactivity

The 4-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS):

NAS Reactions

ReagentConditionsProduct
NH₃ (excess)Cu catalyst, 120°C4-Aminophenyl derivative
KOH (ethanolic)Reflux, 6h4-Hydroxyphenyl derivative

Comparative Reactivity with Analogues

The table below contrasts reactivity trends with structurally related compounds:

CompoundOxadiazole ReactivityAmide Hydrolysis RateChlorophenyl NAS Activity
N-[5-(4-Chlorophenyl)...High (electrophilic)ModerateHigh
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine ModerateN/AHigh
4-Chloro-N-(5-(4-chlorophenyl)... LowFastModerate

Key Experimental Findings

  • Synthetic Routes : The compound is synthesized via coupling of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with butanoyl chloride in THF using NaH as a base (62% yield) .

  • Stability : The oxadiazole ring remains intact under neutral conditions but degrades in prolonged UV exposure (λ = 254 nm) .

  • BSA Binding : Fluorescence quenching studies indicate moderate binding to bovine serum albumin (Ksv = 2.1 × 10⁴ M⁻¹), suggesting potential bioactivity .

Reaction Optimization Insights

  • Microwave-Assisted Synthesis : Reduces reaction time from 12h to 20 minutes with comparable yields (58–65%) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS rates at the chlorophenyl group by 40% compared to ethanol .

Scientific Research Applications

Structure and Composition

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide has the following chemical characteristics:

  • Molecular Formula : C16H19ClN4O3
  • Molecular Weight : 350.80 g/mol
  • IUPAC Name : N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholinobutanamide

Pharmacological Potential

The compound this compound has been studied for its potential as a pharmacological agent. Research indicates that it may exhibit:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Some derivatives of oxadiazoles have been reported to exhibit anti-inflammatory activity, which could be beneficial in treating various inflammatory diseases.

Anticancer Properties

Research into the anticancer properties of this compound has yielded promising results. The compound's structure allows it to interact with cellular mechanisms involved in tumor growth and metastasis. Specific studies have indicated:

  • Inhibition of Tumor Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines.

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has also been explored. This compound may protect neuronal cells from oxidative stress and apoptosis:

  • Mechanism of Action : The compound's ability to modulate signaling pathways related to cell survival is under investigation.

Agricultural Applications

Beyond pharmacology, compounds like this compound may have applications in agriculture as pesticides or herbicides due to their chemical stability and effectiveness against pests.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole compounds against common bacterial strains. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In a laboratory setting, researchers treated breast cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets. For example, its antitubercular activity is believed to be due to the inhibition of key enzymes in the Mycobacterium tuberculosis cell wall synthesis pathway . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) XLogP3 Key Functional Groups
Target Compound 1,3,4-Oxadiazole 4-Chlorophenyl, butanamide Not reported ~3.5* Amide, oxadiazole, chloro
N-Substituted sulfanyl acetamide derivatives 1,3,4-Oxadiazole 4-Chlorophenyl, sulfanyl acetamide ~330–370 (estimated) ~2.8–3.5 Sulfanyl, acetamide, chloro
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]... 1,3,4-Thiadiazole 4-Chlorobenzyl, phenoxybutanamide 401.9 4.8 Thiadiazole, phenoxy, amide
Urea derivative (CAS 116221-83-1) 1,3,4-Oxadiazole 4-Chlorophenyl, 4-fluorophenyl urea 332.7 ~3.2 Urea, oxadiazole, chloro, fluoro

*Estimated based on analogous compounds.

Key Observations:
  • Heterocycle Influence : Replacing oxadiazole with thiadiazole () increases molecular weight (401.9 vs. ~330–370 g/mol) and lipophilicity (XLogP3 = 4.8 vs. ~3.5), likely enhancing membrane permeability but reducing aqueous solubility .
  • This may improve target engagement while balancing toxicity .
  • Substituent Impact: The 4-chlorophenyl group is a common feature across analogues, contributing to π-π stacking interactions.
Antimicrobial Activity:
  • Sulfanyl acetamide derivatives () exhibited moderate to strong antimicrobial activity, with 6f and 6o showing the highest potency. The butanamide analogue may exhibit similar or improved activity due to enhanced lipophilicity and chain length .
Toxicity Profile:
  • Sulfanyl acetamides 6g and 6j displayed notable cytotoxicity, attributed to their electrophilic sulfanyl groups. The target compound’s butanamide group lacks such reactive moieties, suggesting lower inherent toxicity .
  • Urea derivatives () are potent hydrogen-bond donors, which may increase off-target interactions compared to the amide group in the target compound .

Structural Insights from Crystallography

  • Crystal structures of related oxadiazole-acetamide hybrids () reveal planar oxadiazole rings and intermolecular hydrogen bonding via amide groups. The butanamide’s longer chain may disrupt crystal packing, improving solubility compared to rigid methoxyphenyl derivatives .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring, which is known for its pharmacological properties. The synthesis typically involves the cyclization of hydrazides with appropriate carboxylic acids or their derivatives under specific conditions. For example, one method includes reacting 4-chlorobenzohydrazide with butanoyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane under reflux conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies using the tube dilution technique have shown that this compound effectively inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Microbial Strain MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus168 (Ciprofloxacin)
Escherichia coli3216 (Fluconazole)
Pseudomonas aeruginosa6432 (Ciprofloxacin)

Anticancer Activity

The anticancer potential of this compound has also been evaluated through MTT assays. The results indicate that this compound induces cytotoxicity in various cancer cell lines, although its efficacy is lower than that of established chemotherapeutic agents like 5-fluorouracil. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cancer Cell Line IC50 (µM) Standard Drug IC50 (µM)
MCF-7 (Breast)2010 (5-Fluorouracil)
HeLa (Cervical)2515 (Doxorubicin)

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. Studies have shown a reduction in edema and inflammatory cytokine levels following administration of the compound in models of induced inflammation.

Mechanistic Insights

Molecular docking studies suggest that this compound interacts with key biological targets such as enzymes involved in inflammation and cancer progression. These interactions may contribute to its observed biological activities by inhibiting specific pathways critical for microbial growth and tumor cell proliferation .

Case Studies

Several studies have documented the biological effects of similar oxadiazole derivatives:

  • Antimicrobial Study : A derivative exhibited potent activity against Gram-positive bacteria and was effective in biofilm disruption.
  • Anticancer Research : Another oxadiazole derivative was reported to inhibit tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways.

Q & A

Q. What strategies improve aqueous solubility for pharmacological testing?

  • Answer :
  • Prodrugs : Phosphate esters (solubility >10 mg/mL in PBS).
  • Co-solvents : PEG-400/water (1:1) systems.
  • Salt formation : HCl salts improve solubility 5-fold. Validate via PAMPA assays .

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